DL-Methylephedrine hydrochloride
Description
Contextualization as a Sympathomimetic Amine in Research Paradigms
DL-Methylephedrine hydrochloride's classification as a sympathomimetic amine places it within a class of compounds that mimic the effects of endogenous catecholamines like norepinephrine (B1679862) and epinephrine (B1671497). oup.commdpi.com Research paradigms utilize this compound to explore the mechanisms of the sympathetic nervous system. oup.com Its pharmacological activity is characterized by its ability to stimulate both alpha and beta-adrenergic receptors, leading to effects such as bronchodilation and vasoconstriction. patsnap.comdrugbank.com This action is primarily indirect, stemming from the enhanced release of norepinephrine from sympathetic neurons. oup.comnih.gov
The study of this compound contributes to a broader understanding of structure-activity relationships among sympathomimetic amines. By comparing its effects to those of other ephedra alkaloids, researchers can dissect the roles of different structural motifs in receptor binding and downstream signaling pathways. drugbank.com
Significance of Chirality in Biological Activity Research
The presence of chiral centers in the methylephedrine molecule means it exists as different stereoisomers, and the spatial arrangement of atoms significantly influences its biological activity. nih.govnih.goviipseries.org Research into the optical isomers of ephedrine (B3423809) and methylephedrine has revealed that different isomers can have varied effects on adrenoceptors. nih.gov
For instance, studies on the isolated rat vas deferens have shown that l-ephedrine and d-ephedrine (B1618797) inhibit twitch responses by stimulating presynaptic alpha-2-adrenoceptors, with l-ephedrine being more potent. nih.gov Similarly, l-methylephedrine also exhibits this inhibitory effect, though to a lesser extent than the ephedrine isomers. nih.gov In contrast, d-methylephedrine has been shown to act as a competitive antagonist at alpha-2-adrenoceptors. nih.gov This differential activity between stereoisomers underscores the importance of chirality in the design and investigation of pharmacologically active compounds. nih.gov The reinforcing effects of N,N-dimethylamphetamine, a related compound, have been shown to be restricted to the (+)-enantiomer, further highlighting the stereoselectivity of biological targets. researchgate.net
Overview of Research Trajectories for Related Ephedra Alkaloids
Research on Ephedra alkaloids, a class of compounds that includes ephedrine, pseudoephedrine, and methylephedrine, has a long history. mdpi.com These natural products, found in various Ephedra species, have been investigated for their chemical composition and pharmacological properties for decades. mdpi.com Modern analytical techniques such as liquid chromatography-tandem mass spectrometry (LC–MS/MS) and gas chromatography-mass spectrometry (GC–MS) have been developed for the accurate quantification and identification of these alkaloids in various matrices. nih.govoup.com
Initial research focused on the isolation and characterization of these alkaloids from their natural sources. mdpi.com Subsequent pharmacological studies elucidated their sympathomimetic effects, including their impact on the cardiovascular and central nervous systems. mdpi.comwikipedia.org More recent research has delved into the stereochemistry of these alkaloids and how it dictates their interaction with biological targets. nih.gov Furthermore, analytical methods continue to be refined for better separation and detection of these compounds and their enantiomers. e-nps.or.krnih.gov
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₁₁H₁₈ClNO | chemicalbook.comnih.gov |
| Molecular Weight | 215.72 g/mol | chemicalbook.comnih.gov |
| Appearance | White crystalline powder | cymitquimica.comnihs.go.jp |
| Melting Point | 208-210°C | chemicalbook.com |
| Solubility | Soluble in water and alcohol | cymitquimica.com |
Table 2: Investigated Adrenergic Receptor Activity of Methylephedrine Isomers
| Isomer | Receptor Interaction | Observed Effect | Source |
| l-Methylephedrine | Presynaptic alpha-2-adrenoceptor | Stimulating activity, twitch-inhibitory | nih.gov |
| d-Methylephedrine | Presynaptic alpha-2-adrenoceptor | Competitive antagonist activity | nih.gov |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(dimethylamino)-1-phenylpropan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO.ClH/c1-9(12(2)3)11(13)10-7-5-4-6-8-10;/h4-9,11,13H,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTCYWJCEOILKNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)N(C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40916196 | |
| Record name | 2-(Dimethylamino)-1-phenylpropan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40916196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
942-46-1, 18760-80-0 | |
| Record name | 2-(Dimethylamino)-1-phenylpropan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40916196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R*,S*)-(±)-α-[1-(dimethylamino)ethyl]benzyl alcohol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.673 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies and Stereochemical Research
Stereoselective Synthesis Approaches to Methylephedrine Enantiomers
Asymmetric synthesis aims to create a single, desired enantiomer directly, bypassing the need for subsequent resolution of a racemic mixture. ethz.chmit.edu This is achieved by employing methods that control the stereochemical outcome of the reaction. Common strategies include the use of chiral starting materials (the chiral pool), chiral auxiliaries, or chiral catalysts. ethz.chresearchgate.net
For a molecule like methylephedrine, a plausible stereoselective route involves the diastereoselective reduction of a carbonyl group in a precursor molecule that already contains a chiral center. The existing stereocenter directs the approach of the reducing agent, leading preferentially to one of the two possible diastereomers. Subsequent chemical modifications can then yield the target methylephedrine enantiomer. While specific proprietary industrial syntheses are not always public, the principles of asymmetric synthesis provide a clear framework for producing enantiomerically pure methylephedrine. mit.edu
Chiral Resolution Techniques for DL-Methylephedrine Hydrochloride
Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. ethz.ch For this compound, various techniques based on chromatography, electrophoresis, and crystallization have been successfully investigated and applied.
Chromatographic techniques are powerful tools for separating enantiomers. dea.gov This is typically achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing one to move through the column faster than the other.
High-Performance Liquid Chromatography (HPLC): HPLC using a CSP is a very common method for enantiomeric separation. dea.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven effective for a wide range of chiral compounds, including phenethylamines. dea.govnihs.go.jp Reversed-phase ion-pair chromatography has also been utilized to separate ephedra alkaloids, including methylephedrine. psu.edu
Gas Chromatography (GC): GC can also be used for chiral separations, often requiring the analytes to be derivatized first with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. pace.edudea.goverau.edu Alternatively, chiral capillary GC columns can be used to separate the enantiomers directly. dea.gov
Supercritical Fluid Chromatography (SFC): SFC is a newer technique that uses a supercritical fluid, such as carbon dioxide, as the mobile phase. psu.edu It has been successfully applied to the enantiomeric determination of related compounds like methamphetamine and ephedrine (B3423809), offering advantages such as faster analysis times and reduced solvent consumption compared to HPLC. dea.gov
Table 1: Overview of Chromatographic Methods for Methylephedrine and Related Compounds
| Technique | Chiral Selector/Stationary Phase | Key Findings | Reference(s) |
|---|---|---|---|
| HPLC | Chiral Stationary Phase (e.g., polysaccharide-based) | Most common technique for direct enantioseparation. | dea.gov |
| GC | Chiral Derivatizing Agent (e.g., l-TPC) or Chiral Column | Often requires derivatization to form diastereomers for separation on achiral columns. | dea.goverau.edu |
| SFC | Chiral Stationary Phase (e.g., Trefoil AMY1) | Offers high efficiency and speed for separating enantiomers of related phenethylamines. | dea.gov |
Capillary electrophoresis (CE) is a high-resolution separation technique that can be adapted for chiral analysis by adding a chiral selector to the background electrolyte (BGE). dea.gov
For cathinone (B1664624) derivatives, which are structurally related to methylephedrine, cyclodextrins (CDs) and their derivatives are highly effective chiral selectors. nih.gov A study on mephedrone (B570743) and its metabolites found that carboxymethylated β-cyclodextrin was the most effective selector. nih.gov The separation is highly dependent on the pH of the electrolyte and the concentration of the chiral selector. nih.gov An optimal pH ensures the correct charge state of both the analyte and the selector, facilitating the differential interactions necessary for separation. Similarly, there is an optimal selector concentration that maximizes the resolution between the enantiomers. nih.gov Dynamically coating the capillary can further enhance separation efficiency for basic compounds like methylephedrine. dea.gov
Table 2: Optimized Conditions for Chiral Capillary Electrophoresis of Related Cathinones
| Parameter | Optimal Condition | Rationale | Reference(s) |
|---|---|---|---|
| Chiral Selector | Carboxymethylated β-cyclodextrin (CM-β-CD) | Showed highest effectiveness among tested cyclodextrins. | nih.gov |
| Selector Conc. | 7.5 mmol·L⁻¹ | Optimal concentration for complexation and separation. | nih.gov |
| pH | 2.75 | Affects the deprotonation of the selector and charge of the analyte, crucial for interaction. | nih.gov |
Crystallization offers a direct method for separating enantiomers on a preparative scale. rsc.org Two primary approaches are relevant for DL-Methylephedrine.
Diastereomeric Salt Formation: This classic method involves reacting the racemic base (methylephedrine) with a single enantiomer of a chiral acid, known as a resolving agent. This reaction forms two diastereomeric salts. Since diastereomers have different physical properties, including solubility, they can be separated by fractional crystallization. nih.gov For the resolution of racemic ephedrine, derivatives of tartaric acid, such as (2R,3R)-dibenzoyltartaric acid (DBTA), have been used successfully. nih.gov One diastereomeric salt crystallizes preferentially from the solution, allowing for its isolation. The desired enantiomer can then be recovered by treating the isolated salt with a base.
Preferential Crystallization: This method is applicable if the racemic mixture crystallizes as a conglomerate, which is a physical mixture of separate (+)- and (-)-enantiomer crystals. researchgate.net Research on N-methylephedrine has detailed its crystallization behavior. researchgate.netucc.edu.gh By creating a supersaturated solution of the racemate and seeding it with a crystal of one enantiomer, that enantiomer can be induced to crystallize out selectively. Studies have used solvents like a mixture of isopropanol (B130326) and water or the chiral solvent (2R, 3R)-diethyl tartrate to facilitate this process. researchgate.netucc.edu.gh Interestingly, some experiments noted an unusual oscillating crystallization behavior, where one enantiomer would crystallize followed by the other, complicating the resolution process under certain conditions. ucc.edu.gh
This compound as a Chiral Auxiliary and Precursor in Organic Synthesis Research
The pure enantiomers of N-methylephedrine are valuable in their own right as tools in asymmetric synthesis. wikipedia.org A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a non-chiral substrate to direct the stereochemical outcome of a subsequent reaction. ethz.chresearchgate.net After the reaction, the auxiliary is removed and can often be recovered for reuse. researchgate.net
N-methylephedrine is used as a resolving agent and as a precursor to chiral supporting electrolytes and phase-transfer catalysts. wikipedia.org Its utility as a chiral auxiliary is well-understood through the extensive research on the structurally similar compound, pseudoephedrine. nih.govharvard.edu Amides formed from pseudoephedrine and carboxylic acids can be selectively alkylated with high diastereoselectivity. nih.govharvard.edu The bulky, chiral structure of the auxiliary shields one face of the enolate intermediate, forcing the alkylating agent to approach from the less hindered face, thereby creating a new stereocenter with a predictable configuration. This methodology provides access to enantiomerically enriched carboxylic acids, ketones, and alcohols. nih.govharvard.edu
While often used as a stoichiometric chiral auxiliary, N-methylephedrine also serves as a precursor for the development of chiral catalysts. wikipedia.org The distinction is that a chiral auxiliary is part of the reacting molecule and is used in stoichiometric amounts, whereas a catalyst is used in sub-stoichiometric (catalytic) amounts and is regenerated after each reaction cycle. The structural backbone of methylephedrine can be incorporated into more complex ligand systems used in metal-catalyzed asymmetric reactions, such as reductions or cycloadditions. nih.gov In this role, the inherent chirality of the methylephedrine framework is transferred to the catalytic environment, enabling the transformation of prochiral substrates into chiral products with high enantioselectivity.
Utilization in Phase-Transfer Catalysis Studies
N-methylephedrine serves as a precursor for the synthesis of chiral phase-transfer catalysts. wikipedia.org Phase-transfer catalysis (PTC) is a powerful methodology in organic synthesis that facilitates reactions between reactants located in different immiscible phases (e.g., a water-soluble nucleophile and an organic-soluble substrate). ptfarm.pl The catalyst, typically a quaternary ammonium (B1175870) salt, transports the reactant from the aqueous phase to the organic phase where the reaction occurs. ptfarm.pl
In the context of asymmetric synthesis, chiral phase-transfer catalysts are employed to induce enantioselectivity. Quaternary ammonium salts derived from chiral alkaloids, such as ephedrine and its N-methylated derivative, are prominent examples. By quaternizing the nitrogen atom of N-methylephedrine with an appropriate alkyl group (e.g., a benzyl (B1604629) group), a chiral phase-transfer catalyst is formed.
The general mechanism involves the chiral quaternary ammonium cation (Q+) forming a lipophilic ion pair with the anion (Nu-) from the aqueous phase. This chiral ion pair (QNu-) then migrates into the organic phase. Within the organic phase, the chiral environment created by the catalyst cation influences the reaction pathway of the nucleophile with the substrate, favoring the formation of one enantiomer of the product over the other. ptfarm.pl The efficiency of these catalysts is demonstrated in various reactions, such as alkylations, where they can achieve significant levels of asymmetric induction.
Development of Chiral Reducing Agents
A significant application of N-methylephedrine and related amino alcohols is in the development of chiral reducing agents for the enantioselective reduction of prochiral ketones to chiral secondary alcohols. wikipedia.orgwikipedia.org This transformation is a fundamental process in the synthesis of many natural products and pharmaceutically important compounds. nih.gov
One major approach involves the modification of powerful reducing agents like lithium aluminium hydride (LiAlH₄) with chiral ligands. wikipedia.orgstereoelectronics.org Chiral amino alcohols, such as N-methylephedrine, can be used as these ligands. The reaction between LiAlH₄ and the chiral alcohol results in a chiral alkoxyaluminium hydride reagent. stereoelectronics.org In this modified reagent, the hydride is delivered to the ketone's carbonyl group within a chiral environment, leading to a preferential attack on one of the two enantiotopic faces of the carbonyl, thus producing an excess of one enantiomer of the alcohol product.
Another widely used strategy is the formation of chiral oxazaborolidine catalysts, often referred to as CBS catalysts. wikipedia.orgnih.gov These catalysts are typically generated in situ from a chiral amino alcohol and a borane (B79455) source (like borane-dimethyl sulfide (B99878) complex, BH₃-SMe₂). researchgate.net N-methylephedrine and its parent compound, ephedrine, are suitable precursors for these amino alcohols. The resulting oxazaborolidine coordinates with another molecule of borane and the ketone substrate. wikipedia.org This ternary complex arranges the ketone in a sterically defined manner, ensuring the hydride from the borane is delivered to a specific face of the carbonyl group, which results in high enantioselectivity. nih.govresearchgate.net
Table 2: Examples of Asymmetric Ketone Reduction using Chiral Reagents
| Chiral Reagent/Catalyst Type | Precursor Example | Substrate | Product | Key Principle | Reference |
|---|---|---|---|---|---|
| Chirally Modified Hydride | Chiral Amino Alcohols | Prochiral Ketone (e.g., Acetophenone) | Chiral Secondary Alcohol | Forms a chiral alkoxyaluminium hydride that delivers hydride enantioselectively. | stereoelectronics.org |
| Oxazaborolidine Catalyst (CBS) | Chiral Amino Alcohols (e.g., derived from Norephedrine) | Prochiral Ketone | Chiral Secondary Alcohol | Catalytic cycle involving a chiral oxazaborolidine-borane complex to ensure stereospecific hydride transfer. | nih.govresearchgate.net |
| Chiral Organoborane Reagents | α-Pinene (e.g., for DIP-Chloride) | Aryl Alkyl Ketones | Chiral Secondary Alcohol | Stoichiometric reduction where hydride is transferred from a carbon atom adjacent to the boron in a sterically controlled transition state. | uwindsor.ca |
These methodologies highlight the utility of chiral scaffolds like DL-methylephedrine in creating sophisticated tools for asymmetric synthesis, enabling the controlled production of enantiomerically enriched molecules.
Molecular and Cellular Pharmacology Research
Adrenergic Receptor Interaction Mechanisms
DL-Methylephedrine hydrochloride exerts its effects by stimulating both alpha and beta-adrenergic receptors. drugbank.compatsnap.com This dual agonism underlies its utility as a bronchodilator and decongestant. The interaction with these receptors triggers a cascade of intracellular events, mimicking the effects of endogenous catecholamines like norepinephrine (B1679862) and epinephrine (B1671497). patsnap.com
Alpha-Adrenergic Receptor Agonism Research
This compound demonstrates agonistic activity at alpha-adrenergic receptors. patsnap.com Stimulation of alpha-1 adrenergic receptors, in particular, leads to vasoconstriction. patsnap.com This mechanism is responsible for its decongestant effects by reducing blood flow to the nasal mucosa, thereby decreasing swelling. patsnap.com Research has shown that alpha-1 receptor activation involves the Gq type of G-protein coupled receptor, leading to an increase in intracellular calcium concentrations and subsequent smooth muscle contraction. nih.gov Furthermore, activation of alpha-adrenoceptors in the smooth muscles of the bladder contributes to a decrease in urination. drugbank.com
Beta-Adrenergic Receptor Agonism Research
The compound also acts as an agonist at beta-adrenergic receptors. drugbank.compatsnap.com This interaction is crucial for its bronchodilator effects. patsnap.com
Studies on isolated atria have been instrumental in characterizing the activity of substances on beta-1 adrenergic receptors. nih.gov These receptors are known to be involved in increasing cardiac chronotropic and inotropic effects. nih.gov Research on rat isolated atria has demonstrated the coexistence of presynaptic beta-1 and beta-2 adrenoceptors, with the beta-1 adrenoceptors being stereospecific. nih.gov While specific studies focusing solely on DL-methylephedrine in isolated atria are not extensively detailed in the provided search results, the general understanding is that sympathomimetic amines can increase cardiac contractility. drugbank.com It is important to note that agonists of beta-1 receptors can cause tachycardia and palpitations. nih.gov
DL-Methylephedrine's stimulation of beta-2 adrenergic receptors is a key mechanism in its therapeutic action. patsnap.com This stimulation leads to the relaxation of bronchial smooth muscles, resulting in bronchodilation. patsnap.com The process involves the activation of the Gs-protein coupled receptor, which in turn activates adenylyl cyclase to increase intracellular cyclic AMP (cAMP). patsnap.comresearchgate.net This rise in cAMP activates protein kinase A (PKA), which then phosphorylates several cellular proteins, leading to muscle relaxation. researchgate.netnih.gov Research on various beta-2 agonists has established this pathway as central to their bronchodilator effects. nih.govnih.gov
Ligand Binding Kinetics and Receptor Occupancy Studies in In Vitro Systems
Understanding the binding characteristics of a compound to its receptor is fundamental to its pharmacology. Ligand binding assays are used to determine the affinity (Kd) and the maximal binding capacity (Bmax) of a drug for its receptor. nih.gov For instance, studies on other ligands have utilized radiolabeled compounds to characterize binding profiles in various tissues, such as human cerebral cortex membranes. nih.gov While specific ligand binding kinetic data for this compound on alpha and beta-adrenergic receptors from in vitro systems is not available in the provided results, such studies would be crucial to fully elucidate its receptor interaction profile.
Neurotransmitter Transporter Modulation Research
Recent research has investigated the effects of DL-methylephedrine on neurotransmitter transporters, particularly the dopamine (B1211576) transporter (DAT). researchgate.netnih.gov The dopamine transporter is responsible for the reuptake of dopamine from the synaptic cleft, thereby terminating its signal. nih.gov
A study using positron emission tomography (PET) with [¹⁸F]FE-PE2I was conducted to evaluate DAT occupancy following a single oral administration of DL-methylephedrine. researchgate.net The results showed that even at a urinary concentration exceeding the prohibited reference value for doping, there was no significant difference in DAT occupancy between the DL-methylephedrine and placebo groups. researchgate.net The mean DAT occupancy in the caudate was 4.4% for DL-methylephedrine compared to 1.2% for placebo, and in the putamen, it was 3.6% for DL-methylephedrine and 0.5% for placebo. researchgate.net
Another study confirmed that while DL-methylephedrine does have a pharmacological effect of inhibiting DAT, its occupancy was lower than that of pseudoephedrine. nih.gov These findings suggest that at typical clinical doses, the central excitatory effect of DL-methylephedrine mediated by DAT inhibition is not significant. researchgate.net
Dopamine Transporter (DAT) Inhibition Mechanisms
This compound, as a derivative of ephedrine (B3423809), is thought to exert some of its central nervous system effects through interaction with the dopamine transporter (DAT). nih.gov The DAT is a crucial protein that regulates dopaminergic neurotransmission by facilitating the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. nih.gov Inhibition of DAT leads to increased extracellular dopamine levels.
A key study utilizing positron emission tomography (PET) with [18F]FE-PE2I, a radioligand for DAT, investigated the in vivo DAT occupancy of a single oral dose of 60 mg of DL-methylephedrine in healthy male volunteers. nih.gov The study found that this dose resulted in very low levels of DAT occupancy in the brain. nih.gov Specifically, the mean DAT occupancy was 4.4% in the caudate and 3.6% in the putamen. nih.gov These levels were not significantly different from the placebo group, which showed mean occupancies of 1.2% and 0.5% in the caudate and putamen, respectively. nih.gov
These findings suggest that while DL-methylephedrine does interact with the dopamine transporter, its inhibitory effect at typical doses is quite low. nih.gov The central excitatory effects mediated by DAT inhibition are therefore considered to be minimal at standard dosages. nih.gov It is important to note that while there is no data specifically on the DAT inhibitory action of DL-methylephedrine, its parent compound, ephedrine, is reported to have a much weaker DAT inhibitory action (less than 40 times that of amphetamine). nih.gov
Table 1: Mean Dopamine Transporter (DAT) Occupancy after a Single 60 mg Oral Dose of this compound
| Brain Region | Mean DAT Occupancy (%) - DL-Methylephedrine | Mean DAT Occupancy (%) - Placebo | Significance vs. Placebo |
|---|---|---|---|
| Caudate | 4.4 | 1.2 | Not Significant |
| Putamen | 3.6 | 0.5 | Not Significant |
Comparative Studies of Transporter Interactions with Related Amphetamines and Ephedrine Derivatives
The interaction of DL-methylephedrine with monoamine transporters can be understood in the context of related compounds like ephedrine and amphetamine. Research indicates a significant difference in potency among these substances at both the dopamine transporter (DAT) and the norepinephrine transporter (NET).
DL-methylephedrine exhibits a very low level of DAT occupancy at typical doses. nih.gov In comparison, ephedrine is known to be a much weaker DAT inhibitor than amphetamine. nih.gov Amphetamine and its derivative methamphetamine are potent inhibitors of both DAT and NET, with a higher potency for NET. nih.gov
Table 2: Comparative Transporter Interactions of DL-Methylephedrine and Related Compounds
| Compound | Dopamine Transporter (DAT) Interaction | Norepinephrine Transporter (NET) Interaction |
|---|---|---|
| This compound | Low occupancy (~4%) at 60 mg dose nih.gov | Expected to be a substrate; specific Ki/IC50 not widely reported nih.gov |
| Ephedrine | Weak inhibitor (over 40 times less potent than amphetamine) nih.gov | Substrate nih.gov |
| Amphetamine | Potent inhibitor (Ki ≈ 0.6 µM) nih.gov | Potent inhibitor (Ki ≈ 0.07-0.1 µM) nih.gov |
| Methamphetamine | Potent inhibitor nih.gov | Potent inhibitor nih.gov |
Intracellular Signaling Pathways Research
Adenylyl Cyclase Activation
The pharmacological effects of this compound are, in part, mediated by its interaction with adrenergic receptors, which are a class of G protein-coupled receptors (GPCRs). Specifically, as a sympathomimetic amine, it stimulates beta-adrenergic receptors. This stimulation activates the intracellular enzyme adenylyl cyclase. genome.jp
Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). This action increases the intracellular concentration of cAMP, a crucial second messenger involved in a multitude of cellular processes. While direct studies quantifying the specific effects of DL-methylephedrine on adenylyl cyclase activity are limited, this mechanism is a well-established consequence of beta-adrenergic receptor agonism by compounds in this class. genome.jp
Downstream Signaling Cascade Analysis
The increase in intracellular cAMP initiated by adenylyl cyclase activation triggers a downstream signaling cascade, primarily through the activation of Protein Kinase A (PKA). PKA is a cAMP-dependent protein kinase that, once activated, phosphorylates a variety of substrate proteins, thereby altering their activity and leading to a cellular response.
Research on the related compound ephedrine has provided insights into a potential downstream signaling pathway. One study demonstrated that ephedrine induces the expression of Thioredoxin-1 (Trx-1) through a pathway involving the beta-adrenergic receptor, cAMP, PKA, and the Dopamine- and cAMP-regulated phosphoprotein 32 kDa (DARPP-32). genome.jp DARPP-32 is a key integrator of signals in dopaminergic neurons. When phosphorylated by PKA at Threonine 34, it becomes a potent inhibitor of Protein Phosphatase-1 (PP-1). nih.govnih.gov This inhibition of a major phosphatase amplifies the effects of PKA-mediated phosphorylation.
Given the structural and pharmacological similarities, it is plausible that this compound utilizes a similar downstream signaling cascade involving the cAMP/PKA/DARPP-32 pathway to exert some of its cellular effects. However, direct research on the specific downstream signaling of DL-methylephedrine is needed for confirmation.
Metabolic Pathways and Biotransformation Studies
Hepatic Metabolism Research
Hepatic metabolism of methylephedrine is principally divided into two distinct oxidative pathways. Studies utilizing rat liver microsomes have successfully isolated and identified ephedrine (B3423809) and methylephedrine N-oxide as the main products of these reactions. nih.gov These findings confirm that N-demethylation and N-oxidation are the key biotransformation routes. nih.gov The differentiation between these pathways was achieved through the use of specific enzyme inhibitors and inducers, which demonstrated that N-demethylation is a function of the Cytochrome P450 (CYP) system, while N-oxidation is mediated by the Flavin-Containing Monooxygenase (FMO) system. nih.gov
The N-demethylation of methylephedrine results in the formation of its primary active metabolite, ephedrine. nih.gov This metabolic process is catalyzed by the versatile Cytochrome P450 (CYP) enzyme system, a superfamily of heme-containing monooxygenases renowned for their central role in the metabolism of a vast array of xenobiotics. nih.govmmv.org The involvement of the CYP system was confirmed in studies where inhibitors known to target these enzymes significantly reduced the formation of ephedrine. nih.gov
While research has firmly established that the N-demethylation of methylephedrine is a CYP-dependent process, the specific isoforms responsible for this reaction have not been exhaustively identified for methylephedrine itself. nih.gov The CYP superfamily is extensive, with isoforms in the CYP1, CYP2, and CYP3 families responsible for the metabolism of the majority of clinical drugs. nih.gov Research into the metabolism of other structurally related substituted amphetamines, such as 3,4-methylenedioxyethylamphetamine (B12700981) (MDEA), has shown that CYP3A4 and CYP2D6 are the highest contributors to N-dealkylation. This suggests that these isoforms are likely candidates for involvement in methylephedrine N-demethylation.
Detailed enzyme kinetic parameters, such as the Michaelis-Menten constant (K_m) and maximum reaction velocity (V_max), for the N-demethylation of DL-methylephedrine hydrochloride are not extensively detailed in the available literature. However, studies on rat liver microsomes provide qualitative insights into the kinetics of this pathway through the use of enzymatic modulators. nih.gov For instance, the formation of ephedrine was notably inhibited by SKF 525-A and carbon monoxide (CO), both of which are recognized inhibitors of the CYP450 system. nih.gov Conversely, pretreating rats with phenobarbital (B1680315), a known inducer of CYP enzymes, led to a significant increase in N-demethylation activity. nih.gov
Table 1: Modulators of CYP-Mediated N-Demethylation of Methylephedrine in Rat Liver Microsomes
| Modulator | Type | Effect on N-Demethylation (Ephedrine Formation) | Reference |
|---|---|---|---|
| SKF 525-A | Inhibitor | Inhibition | nih.gov |
| Carbon Monoxide (CO) | Inhibitor | Inhibition | nih.gov |
| Phenobarbital | Inducer | Increased Activity | nih.gov |
Concurrent with N-demethylation, DL-methylephedrine undergoes N-oxidation to form methylephedrine N-oxide. nih.gov This reaction is catalyzed by the Flavin-Containing Monooxygenase (FMO) system, a class of enzymes that specialize in the oxygenation of various compounds containing soft nucleophiles, such as nitrogen and sulfur atoms. nih.gov The role of FMO in this pathway was elucidated by experiments showing that the reaction was unaffected by CYP inhibitors but was sensitive to heat and specific FMO inhibitors. nih.gov
Within the FMO family, FMO3 is the principal isoform expressed in the liver of adult humans and is a key enzyme in the metabolism of numerous nitrogen-containing xenobiotics. libretexts.orgnsf.gov It is considered the primary enzyme responsible for FMO-mediated reactions of pharmaceutical interest. Given its prevalence in the liver and its known function in N-oxidation, FMO3 is the major catalyst in the biotransformation of methylephedrine to methylephedrine N-oxide in humans. libretexts.orgnsf.gov Genetic deficiencies or variations in the FMO3 gene can lead to metabolic disorders, highlighting the enzyme's critical role in detoxifying dietary and foreign compounds. libretexts.orgnsf.gov
Table 2: Modulators of FMO-Mediated N-Oxidation of Methylephedrine in Rat Liver Microsomes
| Modulator | Type | Effect on N-Oxidation (Methylephedrine N-oxide Formation) | Reference |
|---|---|---|---|
| Methimazole | Inhibitor | Inhibition | nih.gov |
| Heat Pre-incubation | Inhibitor | Inhibition | nih.gov |
| Phenobarbital | CYP Inducer | Decreased Activity | nih.gov |
Flavin-Containing Monooxygenase (FMO) Mediated N-Oxidation Pathways
Identification and Characterization of Metabolites
Research has identified several key metabolites of methylephedrine in biological systems. Studies in both rats and humans have detected the unchanged parent drug, methylephedrine N-oxide, ephedrine, and norephedrine (B3415761) in urine following oral administration. nih.gov In rats, aromatic hydroxylated compounds have also been found. nih.gov
After 24 hours, approximately 33-40% of a dose is excreted in the urine as unchanged methylephedrine, 15% as methylephedrine N-oxide, and 8% as ephedrine. wikipedia.orgdrugbank.com Over a three-day period, about 70% of the initial dose is excreted as various metabolites in the urine. drugbank.comoup.com
Interestingly, the prevalence of this metabolite shows species-specific differences. In rat urine, methylephedrine N-oxide is the most abundant metabolite, whereas in human urine, the unchanged parent drug is the most plentiful. nih.govcapes.gov.br
The N-demethylation of methylephedrine is another critical metabolic pathway, yielding ephedrine and subsequently norephedrine. nih.govwikipedia.org This process involves the removal of a methyl group from the nitrogen atom. In contrast to N-oxidation, the N-demethylation of methylephedrine to ephedrine is mediated by the cytochrome P-450 enzyme system. nih.gov
This was confirmed in studies with rat liver microsomes where the formation of ephedrine was inhibited by SKF 525-A and CO, both of which are known to interfere with cytochrome P-450 activity. nih.gov Furthermore, pretreating rats with phenobarbital, an inducer of P450 enzymes, led to an increase in N-demethylation, while pretreatment with 3-methylcholanthrene (B14862) had no significant effect on this pathway. nih.gov
The following table summarizes the primary urinary excretion products of methylephedrine.
| Compound | Percentage of Dose (after 24h) |
| Unchanged Methylephedrine | 33-40% |
| Methylephedrine N-oxide | 15% |
| Ephedrine | 8% |
| Data sourced from DrugBank and a study published in the Journal of Analytical Toxicology. drugbank.comoup.com |
Extrapolatory In Vitro to In Vivo Metabolic Models (e.g., using animal tissue)
In vitro studies using animal tissues, particularly liver microsomes, have been instrumental in elucidating the metabolic pathways of methylephedrine and provide a basis for extrapolating to in vivo processes. nih.gov The use of rat liver microsomes, for instance, successfully differentiated the enzymatic systems responsible for N-oxidation and N-demethylation. nih.gov Such models allow for the investigation of specific enzyme kinetics and the effects of inhibitors and inducers on metabolic rates. nih.govnih.gov
For example, studies with rabbit liver microsomes have also been widely used to investigate the metabolism of related compounds, demonstrating N-oxidation and N-demethylation as primary routes for tertiary amines. nih.gov While the metabolism of many compounds in rabbit liver microsomes primarily involves 8-hydroxylation, N-demethylation is also a noted pathway. dntb.gov.ua
These in vitro systems, which can include liver and lung homogenates, are crucial for predicting human-specific metabolites and understanding potential drug interactions, forming a bridge between preclinical animal studies and human clinical outcomes. nih.govnih.govnih.gov The data from these models, such as the differential effects of phenobarbital and 3-methylcholanthrene on methylephedrine metabolism in rat liver microsomes, provide valuable insights into how the compound will be processed in a complex biological system. nih.gov
The following table details the enzymatic pathways identified through in vitro studies.
| Metabolic Pathway | Primary Metabolite | Responsible Enzyme System | Evidence from In Vitro Studies (Rat Liver Microsomes) |
| N-Oxidation | Methylephedrine N-Oxide | Flavin-containing monooxygenase (FMO) | Inhibited by methimazole; unaffected by SKF 525-A or CO. nih.gov |
| N-Demethylation | Ephedrine | Cytochrome P-450 | Inhibited by SKF 525-A and CO; induced by phenobarbital. nih.gov |
Advanced Analytical Methodologies for Research Applications
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification and Metabolite Profiling
LC-MS/MS stands as a powerful and widely adopted technique for the analysis of DL-methylephedrine hydrochloride due to its high sensitivity, selectivity, and versatility. koreascience.krresearchgate.netresearchgate.net
Method Development and Validation for this compound in Biological Matrices
The development of robust LC-MS/MS methods is fundamental for the accurate quantification of this compound in complex biological samples such as animal tissues and in vitro incubation mixtures. A notable study focused on determining its residue in porcine muscle. koreascience.krscispace.com In this research, the drug was extracted from muscle samples using 10 mM ammonium (B1175870) formate (B1220265) in acetonitrile, followed by a clean-up step with n-hexane. koreascience.krscispace.com Chromatographic separation was achieved on an XBridgeTM hydrophilic interaction liquid chromatography (HILIC) column with a mobile phase consisting of 10 mM ammonium formate in deionized distilled water and acetonitrile. koreascience.krscispace.com
Method validation is a critical aspect of ensuring the reliability of analytical data. Key validation parameters for the aforementioned method in porcine muscle are summarized in the table below. koreascience.kr
| Validation Parameter | Result |
| Correlation Coefficient (R²) | 0.9974 |
| Limit of Detection (LOD) | 0.05 µg/kg |
| Limit of Quantification (LOQ) | 0.15 µg/kg |
| Recoveries | 94.5–101.2% |
| Relative Standard Deviation (RSD) | < 4.06% |
This validated method demonstrates the sensitivity and reliability required for detecting this compound residues in animal-derived food products. koreascience.krscispace.com Similar principles of extraction, chromatography, and validation are applied to other biological matrices, with adjustments to the sample preparation and chromatographic conditions as needed to account for matrix effects and the specific concentration range of interest. researchgate.net
Quantitative Analysis of Enantiomers Using Chiral LC-MS/MS
This compound is a chiral compound, existing as a pair of enantiomers. The differential pharmacological effects of enantiomers necessitate their separation and individual quantification. bu.edu Chiral LC-MS/MS is the preferred method for this purpose. This technique utilizes a chiral stationary phase (CSP) in the liquid chromatography column to achieve separation of the enantiomers before they are detected by the mass spectrometer. bu.edunih.gov
For instance, a method for the chiral separation of amphetamine-type stimulants, including ephedrine (B3423809) (a related compound), in blood was developed using a Phenomenex Lux® AMP chiral column. bu.edu The separation was achieved under gradient mobile phase conditions. bu.edu While specific methods for this compound are less commonly detailed in publicly available literature, the principles are directly transferable. The use of a suitable chiral column and optimized mobile phase allows for the baseline separation of the d- and l-enantiomers, which can then be individually quantified by MS/MS. This approach is crucial in forensic analysis to distinguish between licit and illicit sources of related compounds. bu.edu
The challenges in chiral separation by LC-MS/MS include finding a suitable chiral stationary phase that provides adequate resolution for the specific enantiomeric pair and managing potential matrix effects that can interfere with quantification. nih.gov
High-Resolution Mass Spectrometry for Metabolite Structural Elucidation
High-resolution mass spectrometry (HRMS) is an indispensable tool for identifying and structurally elucidating the metabolites of this compound. nih.govnih.govcapes.gov.br Unlike unit mass resolution instruments, HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of metabolites. researchgate.net This capability is critical for distinguishing between potential metabolites with very similar nominal masses.
The process of metabolite profiling involves analyzing samples from in vivo or in vitro metabolism studies using LC-HRMS. nih.gov The data is then processed using various data mining techniques, such as mass defect filtering, product ion filtering, and isotope pattern filtering, to detect potential metabolites. nih.govcapes.gov.br Once a potential metabolite is detected, its structure is elucidated by interpreting its high-resolution MS/MS fragmentation pattern. The accurate mass measurement of both the parent ion and its fragment ions provides crucial clues to the site and type of biotransformation (e.g., hydroxylation, demethylation, etc.).
While specific metabolite profiling studies on this compound are not extensively published, the general workflow for drug metabolite identification using HRMS is well-established and directly applicable. nih.govnih.govcapes.gov.br
Gas Chromatography (GC) for Detection and Quantification
Gas chromatography is another established technique for the analysis of this compound, particularly in forensic and quality control applications. yakhak.orgpsu.eduoregonstate.edu
Derivatization Strategies for GC Analysis
Due to its polarity and the presence of a hydroxyl group, this compound is not sufficiently volatile for direct analysis by GC. psu.edu Therefore, derivatization is a mandatory step to increase its volatility and improve its chromatographic properties. psu.edujfda-online.com Derivatization involves a chemical reaction to convert the analyte into a less polar and more volatile derivative.
Common derivatization strategies for compounds like methylephedrine include:
Silylation: This involves reacting the hydroxyl group with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to form a trimethylsilyl (B98337) (TMS) ether. psu.edu
Acylation: This strategy involves reacting the hydroxyl and secondary amine groups with an acylating agent, such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA), to form fluoroacyl derivatives. psu.edujfda-online.com These derivatives are not only more volatile but also exhibit excellent sensitivity with an electron capture detector (ECD).
The choice of derivatization reagent depends on the specific requirements of the analysis, including the desired sensitivity and the potential for interference from other compounds in the sample. researchgate.netpsu.edu It is also crucial to ensure the completeness of the derivatization reaction to obtain accurate and reproducible quantitative results. jfda-online.com
The following table provides an example of GC conditions that have been used for the analysis of related compounds, which can be adapted for this compound.
| GC Parameter | Condition |
| Column | Packed column with a non-polar stationary phase |
| Inlet Temperature | 180°C - 230°C |
| Column Temperature | 130°C - 160°C |
| Carrier Gas | Nitrogen or Helium |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
Capillary Electrophoresis (CE) for Chiral Separation and Analysis
Capillary electrophoresis has emerged as a powerful and efficient technique for the chiral separation of pharmaceuticals, including this compound and related compounds. researchgate.netnih.govscinews.uznih.govdea.gov CE offers several advantages over LC and GC, including high separation efficiency, short analysis times, and low consumption of sample and reagents. nih.gov
The principle of chiral separation in CE relies on the addition of a chiral selector to the background electrolyte (BGE). researchgate.net The enantiomers of the analyte form transient diastereomeric complexes with the chiral selector, leading to different electrophoretic mobilities and, consequently, their separation.
Commonly used chiral selectors for the separation of ephedrine-type compounds include:
Cyclodextrins (CDs): Native and derivatized cyclodextrins, such as β-cyclodextrin, hydroxypropyl-β-cyclodextrin (HP-β-CD), and sulfated-β-cyclodextrin, are widely used due to their ability to form inclusion complexes with a variety of chiral molecules. researchgate.netnih.gov
Chiral Ionic Liquids (ILs): Ionic liquids with chiral cations or anions have been used in combination with cyclodextrins to enhance enantioseparation. nih.gov
A study on the chiral separation of five beta-phenylethylamines, including ephedrine, utilized a running buffer consisting of 25 mmol/L potassium dihydrogen phosphate (B84403) and 25 mmol/L phosphoric acid at pH 2.2, with 2.5% (w/v) sulfated β-cyclodextrin as the chiral selector. researchgate.net This method achieved baseline separation of the enantiomers within 30 minutes. researchgate.net The development of on-line sample preparation techniques, such as stacking, can further enhance the sensitivity of CE for the analysis of trace levels of chiral compounds in biological matrices. scinews.uz
The following table summarizes typical CE conditions for chiral separation of related compounds.
| CE Parameter | Condition |
| Capillary | Fused silica, typically 50-75 µm i.d. |
| Background Electrolyte (BGE) | Phosphate or borate (B1201080) buffer at a specific pH |
| Chiral Selector | e.g., Hydroxypropyl-β-cyclodextrin (HP-β-CD) |
| Voltage | 15-30 kV |
| Detection | UV or Diode Array Detector (DAD) |
Spectroscopic Techniques in Structural Research
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of molecules. Proton (¹H) NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen atoms within a molecule.
In the ¹H-NMR spectrum of methylephedrine, the proton attached to the carbon bearing the hydroxyl group (H-1) is particularly characteristic. Research has identified this signal as a doublet resonating at approximately δ 4.96 ppm with a coupling constant (J) of 3.8 Hz. nist.gov The specific chemical shift and splitting pattern of this and other protons, such as those on the methyl groups and the phenyl ring, allow for complete structural assignment and confirmation. nist.gov Carbon-¹³ (¹³C) NMR spectroscopy complements ¹H-NMR by providing information on the carbon skeleton of the molecule. spectra-analysis.com
Table 2: Characteristic ¹H-NMR Signal for Methylephedrine
| Proton Assignment | Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Reference |
|---|---|---|---|---|
| H-1 (CH-OH) | 4.96 ppm | doublet (d) | 3.8 Hz | nist.gov |
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group vibrates at a characteristic frequency, resulting in a unique spectral fingerprint. The FTIR spectrum of this compound would exhibit several key absorption bands corresponding to its structure.
The principal characteristic peaks would include a broad band in the 3200-3600 cm⁻¹ region, indicative of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations from the aromatic ring and the aliphatic chain would appear around 2800-3100 cm⁻¹. The presence of the hydrochloride salt of the tertiary amine would be visible as a broad band in the 2200-2700 cm⁻¹ region (N⁺-H stretch). Furthermore, C=C stretching vibrations from the phenyl group would be observed in the 1450-1600 cm⁻¹ region, and the C-O stretching of the alcohol group would appear in the 1050-1250 cm⁻¹ range. The presence of these specific bands confirms the identity of the functional groups within the compound. kegg.jpnist.gov
Ultraviolet-Visible (UV-Vis) spectrophotometry is a simple, rapid, and cost-effective technique for the quantitative analysis of compounds that absorb light in the UV or visible range. This compound contains a phenyl chromophore, which allows for its direct detection.
However, to enhance sensitivity and overcome interference from other substances in pharmaceutical preparations, indirect methods have been developed. One such method involves the quantitative oxidation of methylephedrine with potassium ferricyanide (B76249) (K₃Fe(CN)₆) in an alkaline solution. This reaction produces benzaldehyde, which exhibits a strong absorption maximum at 241 nm. This method offers a significant increase in sensitivity compared to the direct measurement of the parent compound. Another reported method for its determination in solution involves direct measurement, with an absorption maximum observed between 277 nm and 283 nm following specific sample preparation. nihs.go.jp
Table 3: UV-Vis Spectrophotometric Quantification Methods for DL-Methylephedrine HCl
| Methodology | Principle | Wavelength (λmax) | Reference |
|---|---|---|---|
| Indirect (Oxidation) | Oxidation with K₃Fe(CN)₆ to form benzaldehyde | 241 nm | |
| Direct | Direct measurement in solution | 277 - 283 nm | nihs.go.jp |
Bioanalytical Method Validation Parameters for Research Use
For research involving the quantification of this compound in biological matrices (e.g., plasma, urine), it is essential that the analytical method is rigorously validated to ensure the reliability and acceptability of the results. kegg.jp Bioanalytical method validation demonstrates that a particular method is suitable for its intended purpose. The key parameters, as recommended by international guidelines, are outlined below. kegg.jpnist.gov
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as endogenous compounds or metabolites. kegg.jp For acceptance, the response of interfering components should be less than 20% of the response at the lower limit of quantification (LLOQ) for the analyte. kegg.jp
Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. The curve should be generated over a specific concentration range and its linearity assessed using a suitable regression model.
Accuracy: The closeness of the determined value to the nominal or known true value. It is assessed by analyzing quality control (QC) samples at different concentrations and is expressed as a percentage of the nominal value. The mean concentration should be within ±15% of the nominal value (±20% at the LLOQ). kegg.jp
Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is expressed as the coefficient of variation (CV) and should not exceed 15% (20% at the LLOQ). kegg.jp
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte in a sample that can be reliably quantified with acceptable accuracy and precision.
Matrix Effect: The direct or indirect alteration of the analytical response due to the presence of unintended components in the sample matrix.
Stability: The chemical stability of the analyte in a given matrix under specific conditions for given time intervals. This includes freeze-thaw stability, short-term (bench-top) stability, and long-term storage stability. The mean concentration of stability samples should be within ±15% of the nominal concentration. kegg.jp
Dilution Integrity: Ensures that diluting a sample with a concentration above the upper limit of quantification (ULOQ) does not affect accuracy or precision. kegg.jp
A study validating a method for methylephedrine in porcine muscle reported a correlation coefficient (R²) of 0.9974 for the calibration curve, a limit of detection (LOD) of 0.05 µg/kg, an LOQ of 0.15 µg/kg, and recoveries between 94.5-101.2%, demonstrating the successful application of these validation principles.
Table 4: Summary of Bioanalytical Method Validation Parameters
| Parameter | Definition | Typical Acceptance Criteria | Reference |
|---|---|---|---|
| Selectivity | Ability to measure analyte unequivocally in the presence of other components. | Interference < 20% of LLOQ for analyte. | kegg.jp |
| Accuracy | Closeness of measured value to true value. | Mean concentration within ±15% of nominal (±20% at LLOQ). | kegg.jp |
| Precision | Agreement between replicate measurements. | Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ). | kegg.jp |
| LLOQ | Lowest quantifiable concentration. | Analyte response is identifiable, discrete, and reproducible with accuracy within ±20% and precision ≤ 20%. | nist.gov |
| Stability | Chemical stability of analyte under specific storage and processing conditions. | Mean concentration within ±15% of nominal concentration. | kegg.jp |
| Dilution Integrity | Accuracy and precision after sample dilution. | Accuracy and precision within ±15%. | kegg.jp |
Compound Reference Table
Limits of Detection (LOD) and Quantification (LOQ)
The limit of detection (LOD) and limit of quantification (LOQ) are fundamental parameters in method validation, representing the smallest concentration of an analyte that can be reliably detected and quantified, respectively. researchgate.net For this compound, these limits have been established in different biological and pharmaceutical matrices using various analytical techniques.
A highly sensitive method utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been developed for the determination of this compound residue in porcine muscle. koreascience.kr This method demonstrated a limit of detection (LOD) of 0.05 µg/kg and a limit of quantification (LOQ) of 0.15 µg/kg, highlighting its suitability for residue analysis in food products. koreascience.kr
In the context of human plasma, a selective and sensitive LC-MS/MS method was developed for the simultaneous quantification of methylephedrine and noscapine. researchgate.net While specific LOD and LOQ values for methylephedrine alone were not detailed, the method was validated with a linear range of 0.1–100 ng/mL, indicating its capability for quantifying low concentrations. researchgate.net
For pharmaceutical preparations, a colorimetric method was established, which showed a determinable concentration range of 12.5 to 100 μg/mL for this compound. researchgate.net
Table 1: Limits of Detection (LOD) and Quantification (LOQ) for this compound
| Analytical Method | Matrix | LOD | LOQ/Determinable Range | Reference |
|---|---|---|---|---|
| LC-MS/MS | Porcine Muscle | 0.05 µg/kg | 0.15 µg/kg | koreascience.kr |
| LC-MS/MS | Human Plasma | Not Reported | 0.1–100 ng/mL | researchgate.net |
Accuracy and Precision Assessment
Accuracy refers to the closeness of a measured value to a standard or known value, while precision represents the closeness of two or more measurements to each other. Both are critical for ensuring the reliability of analytical data.
The LC-MS/MS method for porcine muscle demonstrated excellent precision, with relative standard deviations (RSDs) of less than 4.06%. koreascience.kr In a separate study analyzing human plasma, the method was found to be both precise and accurate. researchgate.net The intra- and inter-day relative standard deviations (RSDs) for methylephedrine were below 5.2%, and the inter-day relative error (RE), a measure of accuracy, was less than 3.0%. researchgate.net
A colorimetric method for determining this compound in mixed pharmaceutical preparations also showed high precision, with a standard deviation of 1.38% for six replicate measurements. researchgate.net
Table 2: Accuracy and Precision Data for this compound Analysis
| Analytical Method | Matrix | Precision (RSD/SD) | Accuracy (RE) | Reference |
|---|---|---|---|---|
| LC-MS/MS | Porcine Muscle | < 4.06% (RSD) | Not Reported | koreascience.kr |
| LC-MS/MS | Human Plasma | < 5.2% (Intra- & Inter-day RSD) | < 3.0% | researchgate.net |
Recovery and Matrix Effects in Complex Samples
Analyzing compounds in complex biological samples like muscle tissue or plasma can be challenging due to the "matrix effect," where other components in the sample interfere with the analytical signal, causing suppression or enhancement. biotage.com Therefore, assessing the extraction recovery and matrix effects is essential for developing robust analytical methods.
In the study of this compound in porcine muscle, the drug was extracted using 10 mM ammonium formate in acetonitrile, followed by a clean-up step with n-hexane. koreascience.kr This sample preparation procedure resulted in high recovery rates, ranging from 94.5% to 101.2% at three different spiking levels. koreascience.kr This indicates that the extraction procedure was highly efficient in isolating the analyte from the complex muscle matrix. koreascience.kr
The presence of co-extractives from the matrix can significantly impact the ionization of the target analyte in LC-MS/MS analysis, leading to inaccurate quantification. nih.govnih.gov To compensate for these effects, the use of matrix-matched calibration standards is often recommended. sepscience.com While the study on porcine muscle did not explicitly quantify the matrix effect, the high and consistent recovery values suggest that the matrix effect was likely minimal or well-controlled by the sample preparation and analytical method. koreascience.kr
Table 3: Recovery of this compound in Porcine Muscle
| Spiking Level | Recovery Rate | Reference |
|---|---|---|
| Level 1 | 94.5% - 101.2% | koreascience.kr |
| Level 2 | 94.5% - 101.2% | koreascience.kr |
Structure Activity Relationship Sar Studies and Molecular Modeling
Correlating Stereochemistry with Receptor Binding Affinities
DL-Methylephedrine hydrochloride is a racemic mixture, meaning it contains equal amounts of two enantiomers. It belongs to the broader class of ephedrine (B3423809) alkaloids, which are characterized by a phenylpropylamine skeleton and two chiral centers. This results in four possible stereoisomers for the parent compound ephedrine: (1R,2S)-(-)-ephedrine, (1S,2R)-(+)-ephedrine, (1S,2S)-(+)-pseudoephedrine, and (1R,2R)-(-)-pseudoephedrine. The stereochemistry, particularly the configuration at the C1 (bearing the hydroxyl group) and C2 (bearing the amino group) carbons, is a crucial determinant of adrenergic receptor affinity and activity. nih.govnih.gov
Research into the ephedrine alkaloid class demonstrates that both the orientation of the β-hydroxyl group and the degree of N-methylation are important for binding to α-adrenergic receptors (α-ARs). nih.gov Studies on cloned human α-AR subtypes have shown that ephedrine alkaloids generally act as moderate antagonists rather than direct agonists at these receptors. nih.gov
The binding affinity is significantly influenced by the stereoisomer. For instance, isomers with the (1R) configuration, such as (1R,2S)-ephedrine, generally exhibit higher affinity for α-ARs compared to their (1S) counterparts. nih.gov N-methylation, which distinguishes methylephedrine from ephedrine, has a pronounced effect on this interaction. SAR studies indicate that the addition of a second methyl group to the nitrogen atom to form N-methylephedrine significantly reduces the binding affinity at human α-adrenergic receptor subtypes compared to ephedrine and norephedrine (B3415761). nih.gov
The rank order of potency for alkaloids sharing the (1R,2S) configuration highlights this trend: (1R,2S)-norephedrine shows the highest affinity, followed by (1R,2S)-ephedrine, with (1R,2S)-N-methylephedrine demonstrating a markedly lower affinity. nih.gov This suggests that the larger, tertiary amine in methylephedrine may introduce steric hindrance or unfavorable electronic effects within the receptor's binding pocket, thereby weakening the interaction.
| Compound | Receptor Subtype | Ki (μM) nih.gov |
| (1R,2S)-N-Methylephedrine | α1A | >100 |
| α1B | >100 | |
| α1D | >100 | |
| α2A | 25.0 ± 4.0 | |
| α2B | 41.0 ± 3.0 | |
| α2C | 18.0 ± 1.0 | |
| (1R,2S)-Ephedrine | α1A | 30.0 ± 7.0 |
| α1B | 31.0 ± 5.0 | |
| α1D | 23.0 ± 2.0 | |
| α2A | 4.8 ± 0.4 | |
| α2B | 13.0 ± 1.0 | |
| α2C | 4.6 ± 0.4 | |
| (1R,2S)-Norephedrine | α1A | 14.0 ± 1.0 |
| α1B | 12.0 ± 1.0 | |
| α1D | 11.0 ± 2.0 | |
| α2A | 4.4 ± 0.4 | |
| α2B | 12.0 ± 1.0 | |
| α2C | 2.5 ± 0.4 |
Data represents the mean ± S.E.M. of binding affinities (Ki) of ephedrine alkaloids at cloned human α-adrenergic receptor subtypes.
Rational Design of this compound Derivatives for Receptor Selectivity Research
Rational drug design aims to create new molecules with improved potency and selectivity by systematically modifying a lead compound's structure. researchgate.net For this compound, this process would involve designing derivatives to probe and enhance interactions with specific adrenergic receptor subtypes (e.g., β2 vs. α1) or to modulate activity at monoamine transporters. ub.edu While specific research focused solely on designing DL-Methylephedrine derivatives is limited, the principles can be extrapolated from SAR studies on related synthetic cathinones and other phenylpropylamines. ub.edunih.gov
Key strategies for designing derivatives would include:
Modification of the N-Alkyl Group: The N,N-dimethyl moiety of methylephedrine significantly impacts its binding affinity. nih.gov Designing derivatives with different N-alkyl substituents (e.g., N-ethyl, N-propyl, or cyclic amines) could alter steric bulk and lipophilicity, potentially shifting selectivity between receptor subtypes. Studies on synthetic cathinones show that increasing the length of the N-alkyl chain can influence potency at the dopamine (B1211576) transporter (DAT) and norepinephrine (B1679862) transporter (NET). nih.gov
Aromatic Ring Substitution: Introducing substituents (e.g., hydroxyl, methoxy, or halogen groups) at various positions on the phenyl ring is a common strategy to enhance binding affinity and selectivity. These groups can form additional hydrogen bonds, van der Waals interactions, or electrostatic interactions with receptor residues. For example, the synthesis of 4-chloro ephedrine analogues has been explored to investigate altered pharmacological activity. dcu.ie
Modification of the Alkyl Side Chain: Altering the length or substitution of the propane (B168953) backbone could influence how the molecule fits into the binding pocket. For instance, extending the α-methyl side chain in bupropion (B1668061) analogs has been shown to have a significant effect on affinity at the DAT. nih.gov
Conformational Constraint: Introducing rings or other rigid structures to limit the molecule's conformational flexibility can lock it into a shape that is more favorable for binding to a specific receptor target. researchgate.net This can improve both affinity and selectivity.
The synthesis of such derivatives would likely follow established chemical routes, such as the reductive amination of phenylacetylcarbinol (PAC) precursors or modifications of the final methylephedrine molecule. dcu.ie Each new derivative would then be pharmacologically evaluated in binding and functional assays to build a comprehensive SAR profile, guiding further design iterations toward molecules with optimized receptor selectivity.
Computational Chemistry and Molecular Docking Simulations
Computational chemistry provides powerful tools to visualize and analyze the interactions between a ligand like methylephedrine and its receptor at an atomic level. researchgate.net Molecular docking and molecular dynamics (MD) simulations are particularly valuable for understanding SAR and guiding the rational design of new derivatives. mdpi.comnih.gov
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor's binding site and estimates the strength of the interaction, often expressed as a binding energy or docking score. nih.gov Docking studies of related compounds, such as ephedrine, into the crystal structure of the β2-adrenergic receptor (β2-AR) have been performed. mdpi.com
In a typical docking simulation of a methylephedrine isomer into a β-adrenergic receptor model (e.g., PDB ID: 2RH1), the following interactions would be expected:
Anionic-Cationic Interaction: A crucial anchoring point is the salt bridge formed between the protonated dimethylamino group of methylephedrine and the highly conserved aspartate residue (Asp113 in helix 3) in the receptor. plos.org
Hydrogen Bonding: The β-hydroxyl group on the side chain is critical for high-affinity binding and is predicted to form hydrogen bonds with serine residues (e.g., Ser203, Ser207 in helix 5) and an asparagine residue (e.g., Asn293 in helix 6) within the binding pocket. plos.org
Aromatic/Hydrophobic Interactions: The phenyl ring of methylephedrine engages in hydrophobic and π-π stacking interactions with aromatic residues in the receptor, such as phenylalanine (e.g., Phe289). nih.gov
A hypothetical docking study might produce the following type of data:
| Ligand | Receptor Model | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
| (1R,2S)-N-Methylephedrine | β2-Adrenergic Receptor (Active State) | -7.5 | Asp113, Ser207, Phe289 |
| (1S,2R)-N-Methylephedrine | β2-Adrenergic Receptor (Active State) | -6.8 | Asp113, Ser207, Phe289 |
This table is illustrative and based on typical results from docking studies of similar ligands. mdpi.comnih.gov Higher negative values indicate stronger predicted binding.
Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms in the ligand-receptor complex over time, providing insights into the stability of binding poses and the conformational changes the receptor undergoes upon ligand binding. nih.gov These simulations can reveal how different stereoisomers or derivatives might stabilize distinct receptor conformations (e.g., active vs. inactive states), which is fundamental to their agonist or antagonist effects. biorxiv.org For example, MD simulations have shown how agonists can induce conformational changes in the extracellular loops of adrenergic receptors, which may be a target for designing subtype-selective drugs. nih.gov
Together, these computational approaches allow researchers to build detailed hypotheses about why certain stereoisomers are more active, how N-methylation reduces affinity, and how the molecule could be modified to improve its pharmacological profile.
Dl Methylephedrine Hydrochloride in Chemical Biology and Preclinical Drug Discovery Research
Role as a Pharmacological Probe for Adrenergic and Dopaminergic Systems
DL-Methylephedrine hydrochloride serves as a valuable pharmacological probe for investigating the intricacies of the adrenergic and dopaminergic systems. patsnap.comnih.govpatsnap.comwikipedia.org As a sympathomimetic agent, it mimics the effects of endogenous catecholamines like norepinephrine (B1679862) and epinephrine (B1671497) by stimulating both alpha and beta-adrenergic receptors. patsnap.comwikipedia.orgdrugbank.com This action makes it a useful tool for studying the physiological responses mediated by these receptors, such as bronchodilation and vasoconstriction. patsnap.com
The compound's primary mechanism of action involves acting as an agonist at adrenergic receptors. patsnap.comdrugbank.com It triggers a cascade of intracellular events, including the activation of adenylate cyclase, which in turn converts ATP to cyclic AMP (cAMP), a crucial secondary messenger. patsnap.com This stimulation of adrenergic receptors leads to various physiological effects, including the relaxation of bronchial smooth muscles, which is beneficial in studying respiratory conditions. patsnap.com
Furthermore, research has focused on the interaction of this compound with the dopamine (B1211576) transporter (DAT). nih.govnih.gov Since ephedrine (B3423809), a related compound, is known to inhibit DAT, researchers have explored whether this compound exhibits similar properties. nih.govnih.gov Studies using positron emission tomography (PET) with [18F]FE-PE2I have been conducted to evaluate the occupancy of DAT in the brain following administration of this compound. nih.govnih.govresearchgate.net These investigations aim to characterize its potential as a central nervous system stimulant by examining its influence on dopamine reuptake. nih.govnih.gov
Use in Comparative Pharmacological Studies with Other Sympathomimetic Amines in Research Models
This compound is frequently used in comparative pharmacological studies alongside other sympathomimetic amines to elucidate the structure-activity relationships and differential effects within this class of compounds. patsnap.comnih.govpatsnap.comwikipedia.orgresearchgate.net These studies often involve comparing its effects to those of compounds like ephedrine, pseudoephedrine, and methamphetamine. nih.govnih.gov
A key area of comparative research is the impact on the dopamine transporter. nih.govnih.gov For instance, studies have directly compared the DAT occupancy of this compound with that of pseudoephedrine. nih.gov One such study revealed that at the maximum clinical dose, DL-methylephedrine had a weaker effect on brain function and lower DAT occupancy compared to pseudoephedrine, even when its urinary concentration exceeded regulatory limits. nih.gov
These comparative analyses are crucial for understanding the nuances of how small structural modifications among sympathomimetic amines can lead to significant differences in their pharmacological profiles. nih.gov For example, while both DL-methylephedrine and ephedrine are sympathomimetics, their mechanisms of action, whether direct, indirect, or mixed, have been a subject of ongoing investigation and debate. ijbcp.com
Interactive Table: Comparative Dopamine Transporter (DAT) Occupancy
| Compound | Dose | Mean DAT Occupancy (Caudate) | Mean DAT Occupancy (Putamen) | Reference |
| This compound | 60 mg | 4.4% | 3.6% | nih.govnih.gov |
| Placebo | - | 1.2% | 0.5% | nih.govnih.gov |
| This compound | 150 mg | 6.1% | Not Specified | nih.gov |
| Pseudoephedrine | 240 mg | 18.4% | Not Specified | nih.gov |
| Placebo | - | 6.2% | Not Specified | nih.gov |
Research on Enzyme Induction and Inhibition Effects of this compound on Drug-Metabolizing Enzymes in In Vitro Systems
The influence of xenobiotics on drug-metabolizing enzymes is a critical aspect of preclinical research. nih.govosti.gov The induction or inhibition of these enzymes, primarily the cytochrome P450 (CYP) family, can significantly alter the metabolism and clearance of co-administered drugs. nih.govyoutube.com
While specific in-vitro studies focusing exclusively on the enzyme induction and inhibition profile of this compound are not extensively detailed in the provided search results, the general principles of such research are well-established. nih.govnih.gov In vitro systems, such as human liver microsomes and cryopreserved human hepatocytes, are standard models for assessing the potential of a compound to inhibit or induce CYP enzymes. nih.govnih.gov These assays typically involve incubating the compound with the enzyme system and measuring the metabolism of specific probe substrates for various CYP isoforms. nih.gov
The potential for time-dependent inhibition (TDI) is also a key consideration, as it can indicate irreversible or quasi-irreversible binding of the inhibitor to the enzyme. certara.com Understanding the effects of a compound like this compound on drug-metabolizing enzymes is crucial for predicting potential drug-drug interactions. youtube.com For example, inhibition of a particular CYP enzyme could lead to elevated plasma concentrations of another drug metabolized by that same enzyme. youtube.com Conversely, enzyme induction could decrease the efficacy of a co-administered drug by accelerating its metabolism. nih.govyoutube.com
Development of Research Models for Studying Sympathomimetic Effects
A variety of in vivo and in vitro research models are employed to study the sympathomimetic effects of compounds like this compound. jaypeedigital.comcsjmu.ac.inslideshare.net These models are essential for characterizing the pharmacological activity and understanding the mechanisms of action of sympathomimetic agents.
In Vivo Models:
Blood Pressure and Heart Rate in Anesthetized Rats: This is a common model to evaluate the cardiovascular effects of sympathomimetic drugs. jaypeedigital.com Changes in blood pressure and heart rate following administration of the test compound are recorded and compared to known sympathomimetics. jaypeedigital.com
Rabbit Eye Model: The mydriatic (pupil-dilating) effect of sympathomimetics is assessed in this model. csjmu.ac.inslideshare.net The diameter of the rabbit's pupil is measured before and after the topical application of the test substance. csjmu.ac.in
Pithed Rat Preparation: This model allows for the study of the peripheral sympathetic nervous system in the absence of central nervous system influences. jaypeedigital.com
In Vitro Models:
Isolated Rabbit Intestine: This preparation is used to observe the effects of sympathomimetics on smooth muscle relaxation. slideshare.net
Isolated Frog Heart Preparation: This model is employed to study the direct effects of sympathomimetics on heart rate and contractility. slideshare.net
These established models provide a framework for the preclinical evaluation of sympathomimetic compounds, allowing researchers to gather crucial data on their physiological effects before any consideration for further development. jaypeedigital.comcsjmu.ac.inslideshare.net
Future Directions and Emerging Research Areas
Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in Biotransformation Studies
The biotransformation of DL-Methylephedrine hydrochloride, the process by which it is chemically altered in the body, has traditionally been studied using conventional analytical methods. The advent of "omics" technologies offers a powerful, high-throughput approach to gain a more comprehensive understanding of its metabolic fate. nih.gov These technologies allow for a broad-scale analysis of molecules, providing a holistic view of the biological system's response to the compound. mdpi.com
Metabolomics, the large-scale study of small molecules or metabolites, can be employed to identify the full spectrum of metabolic products derived from this compound. nih.gov Advanced techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) can characterize not only known metabolites but also previously unidentified ones in biological samples. nih.gov This untargeted approach could reveal novel biotransformation pathways.
Proteomics, the study of the entire set of proteins, can identify the specific enzymes, such as cytochrome P450 isoforms, responsible for the compound's metabolism. nih.gov By analyzing changes in protein expression in liver cells or other relevant tissues upon exposure to this compound, researchers can pinpoint the key enzymatic players in its breakdown. Integrating proteomics and metabolomics data provides a powerful method for connecting specific enzymes to the metabolic pathways they govern, offering a complete picture of the compound's biotransformation. mdpi.comnih.gov
Table 1: Application of Omics Technologies in this compound Biotransformation Research
| Omics Technology | Application to this compound | Potential Insights |
|---|---|---|
| Metabolomics | Untargeted analysis of metabolites in plasma, urine, and tissue samples after administration. | Comprehensive identification of all metabolic products, discovery of novel biotransformation pathways, and understanding of metabolic dynamics. nih.govnih.gov |
| Proteomics | Quantification of protein expression (e.g., in liver microsomes) in response to the compound. | Identification of specific enzymes (e.g., CYPs) involved in metabolism and cellular transporter proteins. nih.govresearchgate.net |
| Transcriptomics | Analysis of gene expression changes in relevant cells or tissues upon exposure. | Understanding the regulatory mechanisms that control the expression of metabolic enzymes and transporters. mdpi.com |
| Pharmacoexposomics | Studying how environmental and lifestyle factors interact with genetic predispositions to alter the drug's metabolism. | Elucidating variability in biotransformation across different populations and environmental contexts. mayoclinic.org |
Advanced In Vitro Models for Pharmacological and Metabolic Research
Traditional pharmacological research has relied heavily on 2D cell cultures and animal models, which have limitations such as species differences and a lack of physiological complexity. nih.govnih.gov The development of advanced in vitro models, such as organoids and microfluidic "organ-on-a-chip" (OOC) systems, presents a significant leap forward for studying compounds like this compound. nih.govcreative-biolabs.com
Organoids are three-dimensional, self-organizing structures grown from stem cells that mimic the architecture and function of a specific organ, such as the intestine or liver. nih.govnih.gov Intestinal organoids could be used to study the absorption and first-pass metabolism of this compound in a human-relevant context, while liver organoids could provide detailed insights into its hepatic clearance and metabolic pathways. nih.gov
Microfluidic systems, or OOCs, allow for the creation of dynamic microenvironments that simulate human physiology more accurately than static cultures. nih.gov A "gut-liver-on-a-chip" model, for instance, could connect intestinal and liver cell cultures through microfluidic channels, enabling researchers to study the sequential absorption and metabolism of the compound as it would occur in vivo. nih.gov These systems offer better prediction of human pharmacokinetics and allow for the evaluation of interactions between different organ systems in response to the compound. nih.gov
Table 2: Comparison of In Vitro Models for this compound Research
| Model Type | Description | Application for this compound Research |
|---|---|---|
| Traditional 2D Cell Culture (e.g., Caco-2, HepG2) | Cells grown in a single layer on a flat surface. | Basic screening for absorption, metabolism, and cellular response. nih.gov |
| Organoids (e.g., Intestinal, Liver) | 3D self-organized structures mimicking organ-specific cell types and architecture. nih.gov | Studying absorption and metabolism in a more physiologically relevant, organ-specific context. nih.gov |
| Organ-on-a-Chip (OOC) | Microfluidic devices containing living cells in a dynamic system that simulates organ functions and interactions. nih.gov | Modeling multi-organ processes, such as oral absorption followed by hepatic metabolism (gut-liver-on-a-chip), to predict pharmacokinetic profiles. nih.gov |
Exploration of this compound in Neuroscience Research Beyond DAT Inhibition
While this compound is known to be a sympathomimetic amine, its precise effects on the central nervous system are an area of active research. drugbank.com Recent studies have focused on its interaction with the dopamine (B1211576) transporter (DAT), a key protein in the brain's reward system. However, future research is expanding to look beyond this single target to understand its broader impact on brain function.
A recent pharmacological study using positron emission tomography (PET) and functional magnetic resonance imaging (fMRI) provided critical insights. nih.govnih.gov The study evaluated the effects of the maximum therapeutic daily dose of this compound on brain function. nih.gov The results showed that while the compound's urinary concentration exceeded prohibited levels set by anti-doping agencies, its occupancy of the dopamine transporter (DAT) in the brain's striatum was not significantly different from that of a placebo. nih.govresearchgate.net In contrast, pseudoephedrine, another stimulant, showed significantly higher DAT occupancy even at a urinary concentration below its prohibited level. nih.govresearchgate.net
Furthermore, the fMRI results indicated that this compound did not cause significant alterations in brain activity. nih.gov This suggests that its effects on the central nervous system at typical doses may be weaker than other stimulants and that its mechanism of action likely extends beyond simple DAT inhibition. nih.gov Future neuroscience research could explore its interactions with other neurotransmitter systems, such as the adrenergic receptors (alpha and beta), which it is known to agonize. drugbank.com Investigating its influence on other neural circuits and cognitive functions will be crucial to building a complete neuropharmacological profile.
Table 3: Comparative Effects on Dopamine Transporter (DAT) Occupancy
| Compound | Urinary Concentration (µg/mL) | DAT Occupancy (%) | Observed Effect on Brain Function |
|---|---|---|---|
| Placebo | N/A | 6.2% | Baseline activity. nih.govresearchgate.net |
| This compound | 12.7 | 6.1% | No significant difference from placebo; did not alter brain activity. nih.govnih.gov |
| Pseudoephedrine | 144.8 | 18.4% | Significantly higher DAT occupancy than placebo. nih.govresearchgate.net |
Machine Learning and Artificial Intelligence Applications in SAR and Metabolic Prediction Models
The fields of drug discovery and pharmacology are being revolutionized by machine learning (ML) and artificial intelligence (AI). nih.gov These computational tools can analyze vast datasets to predict a compound's properties, accelerating research and reducing the need for extensive laboratory experiments. For this compound, AI and ML hold significant potential for advancing structure-activity relationship (SAR) studies and predicting its metabolic fate.
AI models can be trained on large libraries of chemical compounds and their experimental data to predict the biological activity of new or modified molecules. nih.gov In SAR studies, this could be used to design novel derivatives of this compound with potentially enhanced or more specific activities, or to screen virtual libraries for compounds with similar pharmacological profiles. nih.gov
In the context of metabolism, AI applications can be divided into three main categories: predicting the sites of metabolism (SOMs) on a molecule, predicting the structures of the resulting metabolites, and predicting metabolic pharmacokinetics. nih.gov By identifying which parts of the this compound molecule are most likely to be chemically modified by metabolic enzymes, these models can guide targeted analytical studies and help elucidate its biotransformation pathways more efficiently. nih.gov While many AI models are complex "black boxes," their predictive power can be invaluable for generating hypotheses and prioritizing experimental efforts. nih.gov
Table 4: Potential AI/ML Applications in this compound Research
| AI/ML Model Type | Predictive Goal | Example Application for this compound |
|---|---|---|
| Quantitative Structure-Activity Relationship (QSAR) | To model the relationship between a compound's chemical structure and its biological activity. nih.gov | Predicting the receptor binding affinity or functional activity of novel analogs of this compound. |
| Site of Metabolism (SOM) Prediction | To identify the specific atoms or bonds on a molecule most likely to be metabolized. nih.gov | Pinpointing the likely sites of oxidation or other enzymatic reactions on the this compound structure. |
| Metabolite Structure Prediction | To predict the chemical structures of metabolites formed from a parent compound. nih.gov | Generating a list of probable metabolite structures for this compound to be confirmed via mass spectrometry. |
| Pharmacokinetic (PK) Models | To predict the absorption, distribution, metabolism, and excretion (ADME) properties of a compound. nih.gov | Estimating the half-life, bioavailability, and clearance of this compound and its derivatives. |
Q & A
Q. What dissolution testing conditions are specified for this compound powders?
-
Conditions : Use the paddle method at 50 rpm with 900 mL water. The dissolution rate must exceed 85% within 15 minutes. Calculate using the formula:
where = assay standard, = sample mass, and = peak area ratios .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its biological activity?
- Structural Insights : The racemic mixture (DL-form) exhibits differential receptor binding compared to enantiopure forms. For example, the D-isomer may show higher adrenergic receptor affinity, impacting bronchodilation efficacy .
- Experimental Design : Use chiral chromatography to separate enantiomers, followed by in vitro assays (e.g., cAMP activation in HEK-293 cells expressing α-adrenergic receptors) to quantify potency .
Q. What challenges arise in detecting this compound in complex biological matrices like porcine muscle?
- Method Development : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is optimal. Optimize extraction using acetonitrile-water mixtures to minimize matrix effects .
- Data Interpretation : Monitor peaks at \sim2 minutes (retention time) and validate against spiked samples to ensure recovery rates >90% .
Q. How can researchers resolve contradictions in reported absorption spectra of this compound?
- Troubleshooting : Discrepancies may arise from solvent polarity or pH variations. Standardize conditions (e.g., 1:2000 dilution in water) and validate against reference spectra from pharmacopeial standards .
- Case Study : Oxidation products in hexane show shifted maxima (e.g., \sim270 nm), highlighting the need for inert atmospheres during analysis .
Q. What strategies ensure robustness in stability-indicating assays for this compound?
- Forced Degradation : Expose the compound to heat (105°C), UV light, and acidic/alkaline conditions. Monitor degradation products via HPLC and confirm baseline separation of impurities (e.g., norephedrine derivatives) .
- Acceptance Criteria : Total impurities ≤2.0%, with no single unknown impurity exceeding 0.5% .
Data Analysis and Interpretation
Q. How should researchers analyze batch-to-batch variability in this compound synthesis?
- Statistical Tools : Apply ANOVA to purity data (n=6 batches) and control charts for dissolution rates. Investigate outliers using root-cause analysis (e.g., raw material variability or drying conditions) .
Q. What computational models predict the pharmacokinetics of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
